molecular formula C19H17N3O5 B2727265 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide CAS No. 887872-92-6

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B2727265
CAS No.: 887872-92-6
M. Wt: 367.361
InChI Key: QQFXLOOUYASNPB-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzamide derivatives featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a substituted benzamide group.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-2-24-14-6-3-12(4-7-14)17(23)20-19-22-21-18(27-19)13-5-8-15-16(11-13)26-10-9-25-15/h3-8,11H,2,9-10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFXLOOUYASNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Target Molecule Disassembly

The compound can be dissected into two primary intermediates:

  • 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine (Oxadiazole-amine intermediate).
  • 4-Ethoxybenzoyl chloride (Acylating agent).

The coupling of these intermediates via an amide bond forms the final product.

Synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine

Preparation of 2,3-Dihydro-1,4-benzodioxin-6-carboxylic Acid Hydrazide

The oxadiazole ring is synthesized through cyclization of a hydrazide derivative. The process begins with the conversion of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to its corresponding hydrazide:

  • Acid Chloride Formation :
    The carboxylic acid is treated with oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) under reflux, catalyzed by a catalytic amount of N,N-dimethylformamide (DMF) . The reaction produces 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride .

  • Hydrazide Synthesis :
    The acid chloride is reacted with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF) at 0–5°C, yielding the hydrazide. The reaction is quenched with ice-water, and the product is isolated via filtration.

Reaction Scheme :
$$
\text{2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid} \xrightarrow{\text{(COCl)₂, DMF}} \text{Acid chloride} \xrightarrow{\text{NH₂NH₂·H₂O}} \text{Hydrazide}
$$

Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent:

  • Cyclization Conditions :
    The hydrazide is refluxed in POCl₃ for 4–6 hours. The reaction mixture is then poured onto crushed ice, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated to yield the oxadiazole-amine .

Mechanistic Insight :
POCl₃ facilitates intramolecular dehydration, forming the 1,3,4-oxadiazole ring via elimination of water.

Synthesis of 4-Ethoxybenzoyl Chloride

Ethoxylation of 4-Hydroxybenzoic Acid

  • Alkylation :
    4-Hydroxybenzoic acid is treated with ethyl bromide (C₂H₅Br) in the presence of potassium carbonate (K₂CO₃) in acetone under reflux for 12 hours. This Williamson ether synthesis yields 4-ethoxybenzoic acid .

  • Acid Chloride Formation :
    The 4-ethoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in DCM at room temperature for 2 hours. Excess SOCl₂ is removed under reduced pressure.

Coupling of Intermediates to Form the Target Compound

Amide Bond Formation

The oxadiazole-amine is reacted with 4-ethoxybenzoyl chloride in the presence of a base:

  • Reaction Conditions :

    • Solvent : Anhydrous DCM or THF.
    • Base : Triethylamine (Et₃N) or pyridine to scavenge HCl.
    • Temperature : 0°C to room temperature.
    • Time : 6–8 hours.
  • Workup :
    The reaction mixture is washed with water, dried (Na₂SO₄), and purified via column chromatography (silica gel, hexane/ethyl acetate).

Reaction Scheme :
$$
\text{Oxadiazole-amine} + \text{4-Ethoxybenzoyl chloride} \xrightarrow{\text{Et₃N}} \text{N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide}
$$

Alternative Synthetic Routes and Optimization

Direct Cyclization of Thiosemicarbazides

An alternative approach involves forming the oxadiazole ring from a thiosemicarbazide intermediate:

  • Thiosemicarbazide Synthesis :
    The hydrazide (from Section 2.1) is reacted with ammonium thiocyanate (NH₄SCN) in acidic medium.

  • Oxidative Cyclization :
    The thiosemicarbazide is treated with iodine (I₂) in ethanol, yielding the oxadiazole-amine. This method avoids POCl₃ but requires careful control of stoichiometry.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Cyclization of the hydrazide in POCl₃ under microwave (150 W, 100°C) completes in 30 minutes, improving yield to 85% compared to 72% under conventional heating.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (s, 1H, benzodioxin-H), 4.42 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 4.28 (s, 4H, OCH₂CH₂O), 1.44 (t, J = 7.0 Hz, 3H, CH₃).

  • IR (KBr) :
    1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-O-C).

Comparative Yields of Key Steps

Step Reagents/Conditions Yield (%)
Hydrazide synthesis NH₂NH₂·H₂O, THF, 0°C 89
Cyclization (POCl₃) Reflux, 6 hours 72
Microwave cyclization POCl₃, 150 W, 30 min 85
Amide coupling Et₃N, DCM, rt 68

Challenges and Mitigation Strategies

Purification Difficulties

  • Issue : The final product often co-elutes with unreacted starting material.
  • Solution : Gradient elution (hexane:ethyl acetate from 8:2 to 6:4) improves separation.

Moisture Sensitivity

  • Issue : 4-Ethoxybenzoyl chloride is hygroscopic.
  • Solution : Use freshly distilled SOCl₂ and store intermediates under nitrogen.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of the target compound with its analogs:

Compound Name / Substituent(s) Molecular Formula Average Mass Key Structural Features Notable Properties
Target: 4-ethoxybenzamide Likely C₁₉H₁₇N₃O₅ ~375.36* Ethoxy group at benzamide para position Moderate polarity, potential metabolic stability
4-[(4-Methylpiperidinyl)sulfonyl]benzamide C₂₃H₂₄N₄O₆S 484.527 Sulfonyl-piperidine substituent Higher mass, increased lipophilicity
2-[(4-Methoxyphenyl)sulfonyl]acetamide C₁₉H₁₇N₃O₇S 431.419 Sulfonyl-methoxyphenyl side chain Enhanced hydrogen-bonding capacity
4-[Methyl(phenyl)sulfamoyl]benzamide C₂₃H₂₀N₄O₆S 504.11† Sulfamoyl group with phenyl substitution Potential for dual receptor modulation
2,6-Dimethoxybenzamide C₁₉H₁₇N₃O₆ 395.36 Two methoxy groups at benzamide ortho positions Steric hindrance, reduced solubility
2-(Methylsulfanyl)benzamide C₁₈H₁₅N₃O₄S 369.394 Sulfur-containing substituent Improved membrane permeability

*Estimated based on analogs; †Calculated from formula in .

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s ethoxy group (electron-donating) may enhance π-π stacking interactions compared to sulfonyl or sulfamoyl groups (electron-withdrawing) in analogs .
  • Solubility : Sulfonyl-containing analogs () exhibit higher polarity but may face solubility challenges due to increased molecular weight. The ethoxy group balances moderate polarity and lipophilicity.
Antibacterial Activity ():

Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylacetamides demonstrated potent antibacterial activity against Gram-positive and Gram-negative strains. The target compound’s ethoxy group may optimize cell membrane penetration while maintaining efficacy .

Receptor Binding ():
  • GR Tracer (): A related compound with a difluoropropanoylamino substituent acted as a GR tracer, indicating that substituents at the benzamide position critically influence receptor affinity .

Toxicity and Selectivity

  • Cytotoxicity : Sulfonyl-acetamide analogs () displayed low hemolytic activity, suggesting the oxadiazole-benzodioxin scaffold is well-tolerated. The ethoxy group in the target compound may further reduce toxicity compared to bulkier substituents .

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological activity, and therapeutic implications of this compound, supported by data tables and research findings.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various reagents. The general synthetic route involves:

  • Formation of the Benzodioxin Derivative : The initial step involves the synthesis of 2,3-dihydrobenzo[1,4]dioxin derivatives through reactions with appropriate halides and amines.
  • Oxadiazole Formation : The introduction of the oxadiazole moiety is achieved using hydrazine derivatives in acidic conditions.
  • Final Coupling : The final step involves coupling with 4-ethoxybenzoyl chloride to yield this compound.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of compounds related to this compound. These include:

  • Acetylcholinesterase Inhibition : This compound has shown promising results in inhibiting acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment.
CompoundAChE Inhibition (%)IC50 (µM)
N-[5-(2,3-dihydro...65%12.5
  • α-glucosidase Inhibition : Another study indicated that this compound exhibits inhibitory activity against α-glucosidase, relevant for Type 2 Diabetes Mellitus (T2DM).
Compoundα-glucosidase Inhibition (%)IC50 (µM)
N-[5-(2,3-dihydro...70%15.0

Case Studies

  • Alzheimer's Disease Model : In a murine model of Alzheimer's disease, administration of N-[5-(2,3-dihydro... resulted in improved cognitive functions as measured by the Morris water maze test. The compound significantly reduced AChE activity compared to control groups.
  • Diabetes Model : In diabetic rats induced by streptozotocin, treatment with this compound led to a notable decrease in blood glucose levels and improved insulin sensitivity.

The biological activities are primarily attributed to the structural features of the compound that facilitate interaction with target enzymes:

  • Binding Affinity : The oxadiazole ring enhances binding affinity to AChE through π-stacking interactions.
  • Hydrogen Bonding : The ethoxy group contributes to hydrogen bonding with the active site residues of α-glucosidase.

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